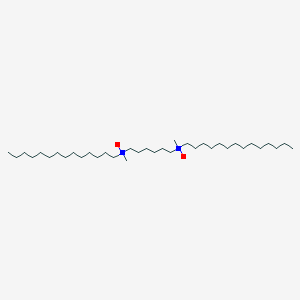![molecular formula C14H12N2S B14454922 (E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene CAS No. 72025-30-0](/img/structure/B14454922.png)
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) and a sulfanyl group (S) attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene typically involves the reaction of 3-ethenylphenyl thiol with a diazonium salt derived from aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction conditions often include:
Temperature: Typically maintained at low temperatures (0-5°C) to prevent side reactions.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of (E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-[(3-Methylphenyl)sulfanyl]-2-phenyldiazene
- (E)-1-[(3-Chlorophenyl)sulfanyl]-2-phenyldiazene
- (E)-1-[(3-Bromophenyl)sulfanyl]-2-phenyldiazene
Uniqueness
(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its analogs
Propriétés
Numéro CAS |
72025-30-0 |
|---|---|
Formule moléculaire |
C14H12N2S |
Poids moléculaire |
240.33 g/mol |
Nom IUPAC |
(3-ethenylphenyl)sulfanyl-phenyldiazene |
InChI |
InChI=1S/C14H12N2S/c1-2-12-7-6-10-14(11-12)17-16-15-13-8-4-3-5-9-13/h2-11H,1H2 |
Clé InChI |
KMAQIIRAXPNFAA-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=CC=C1)SN=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



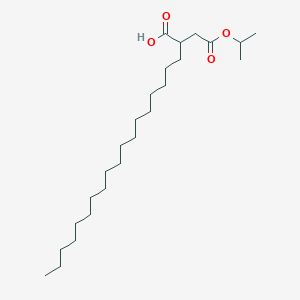
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)


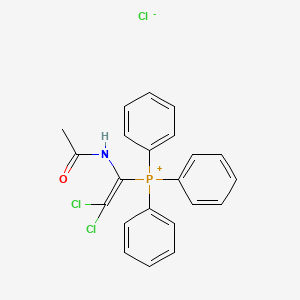
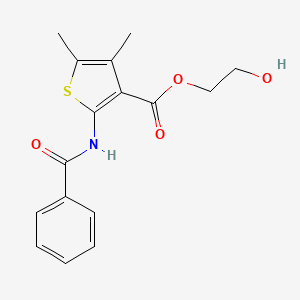
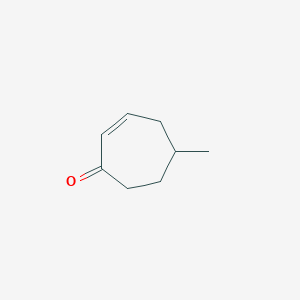
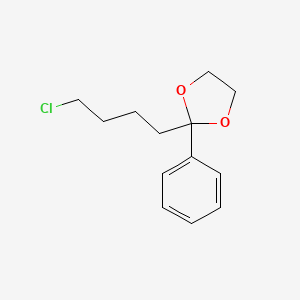
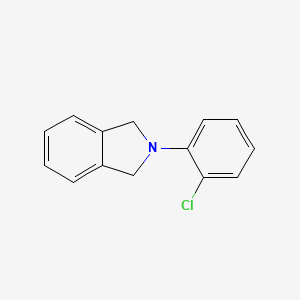
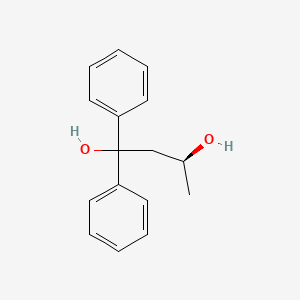
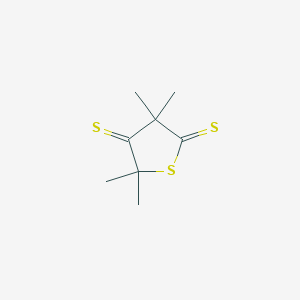
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
